An In-Depth Technical Guide to 4-Chloro-2-(methylsulfonyl)pyrimidine (CAS No: 97229-11-3)
An In-Depth Technical Guide to 4-Chloro-2-(methylsulfonyl)pyrimidine (CAS No: 97229-11-3)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-Chloro-2-(methylsulfonyl)pyrimidine, a key building block in modern medicinal chemistry. We will delve into its chemical properties, synthesis, reactivity, and significant applications in the discovery of novel therapeutics, supported by practical protocols and mechanistic insights.
Core Chemical and Physical Properties
4-Chloro-2-(methylsulfonyl)pyrimidine is a crystalline solid at room temperature, characterized by the following properties:
| Property | Value | Source |
| CAS Number | 97229-11-3 | [1][2][3] |
| Molecular Formula | C5H5ClN2O2S | [1][4][5] |
| Molecular Weight | 192.62 g/mol | [1][4][5][6] |
| Melting Point | 87-89°C | |
| Boiling Point | 371.1°C at 760 mmHg | |
| Appearance | White to off-white solid | |
| Purity | Typically ≥98% | [1] |
The structure of 4-Chloro-2-(methylsulfonyl)pyrimidine, featuring a pyrimidine ring substituted with a chloro group at the 4-position and a methylsulfonyl group at the 2-position, is pivotal to its reactivity and utility in organic synthesis.
Figure 1: Chemical structure of 4-Chloro-2-(methylsulfonyl)pyrimidine.
Synthesis of 4-Chloro-2-(methylsulfonyl)pyrimidine: A Step-by-Step Protocol
The most common and scalable synthesis of 4-Chloro-2-(methylsulfonyl)pyrimidine involves the oxidation of its thioether precursor, 2-methylthio-4-chloropyrimidine.[2][7]
Experimental Protocol
Materials:
-
2-methylthio-4-chloropyrimidine
-
95% Ethanol
-
30% Hydrogen peroxide
-
Ammonium molybdate tetrahydrate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a single-necked flask, add 2-methylthio-4-chloropyrimidine and 95% ethanol.
-
Cool the mixture to 0°C with magnetic stirring.
-
Slowly add 30% hydrogen peroxide and a catalytic amount of ammonium molybdate tetrahydrate.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight under a nitrogen atmosphere.
-
Upon reaction completion, remove the solvent by distillation under reduced pressure.
-
Add water to the residue and extract the product.
-
Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain the final product as a white solid.[2]
Reaction Mechanism and Rationale
The core of this synthesis is the oxidation of the sulfide to a sulfone. Hydrogen peroxide serves as the primary oxidant, while ammonium molybdate acts as a catalyst to facilitate this transformation. The methylsulfonyl group is a strong electron-withdrawing group, which significantly influences the reactivity of the pyrimidine ring, making it highly susceptible to nucleophilic attack.
Figure 2: Synthetic workflow for 4-Chloro-2-(methylsulfonyl)pyrimidine.
Reactivity and Mechanistic Insights
The pyrimidine ring in 4-Chloro-2-(methylsulfonyl)pyrimidine is electron-deficient due to the presence of two nitrogen atoms and the potent electron-withdrawing methylsulfonyl group. This electronic nature dictates its reactivity, primarily through nucleophilic aromatic substitution (SNA_r). The molecule presents two key electrophilic sites for nucleophilic attack: the chlorine-bearing C4 position and the sulfone-bearing C2 position.
The chemoselectivity of nucleophilic attack is a critical consideration for synthetic chemists. Generally, the methylsulfonyl group is a better leaving group than the chloro group. However, the regioselectivity can be influenced by the nature of the nucleophile and the reaction conditions.[8]
-
Attack at C4: Secondary aliphatic amines and anilines in the presence of a weak base tend to selectively displace the chloride at the C4 position.[8]
-
Attack at C2: Sterically unhindered primary aliphatic amines and deprotonated anilines can selectively displace the methylsulfonyl group at the C2 position.[8]
This differential reactivity allows for the sequential functionalization of the pyrimidine core, a highly desirable feature in combinatorial chemistry and drug discovery.
Figure 3: Regioselective reactivity of 4-Chloro-2-(methylsulfonyl)pyrimidine.
Applications in Drug Discovery and Development
The unique structural and reactivity profile of 4-Chloro-2-(methylsulfonyl)pyrimidine makes it a valuable scaffold in medicinal chemistry. Pyrimidine-based compounds are prevalent in a wide range of therapeutic areas, including oncology, infectious diseases, and immunology.[9]
Kinase Inhibitors
A significant application of this compound is in the synthesis of kinase inhibitors, a major class of cancer therapeutics.[10] The pyrimidine core can act as a hinge-binding motif, interacting with the ATP-binding site of various kinases. The substitutable positions at C2 and C4 allow for the introduction of different functional groups to modulate potency, selectivity, and pharmacokinetic properties. For instance, it has been used as a key intermediate in the development of potent and orally active murine double minute 2 (MDM2) inhibitors for cancer treatment.[11]
Protein Degrader Building Blocks
4-Chloro-2-(methylsulfonyl)pyrimidine is also classified as a protein degrader building block.[1] This suggests its utility in the design of proteolysis-targeting chimeras (PROTACs) and other targeted protein degradation technologies, which are at the forefront of modern drug discovery.
Other Biologically Active Molecules
The versatility of this pyrimidine derivative extends to the synthesis of a broad spectrum of biologically active molecules. Its ability to undergo controlled, regioselective substitutions makes it an ideal starting material for creating libraries of compounds for high-throughput screening.[2] It has been investigated for its potential in treating various cancers, including those resistant to existing therapies.[4]
Figure 4: Workflow for the application of 4-Chloro-2-(methylsulfonyl)pyrimidine in drug discovery.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety precautions must be observed when handling 4-Chloro-2-(methylsulfonyl)pyrimidine.
Hazard Identification:
-
Harmful if swallowed or in contact with skin.
-
Causes skin irritation.[6]
-
Causes serious eye irritation.[6]
-
May cause respiratory irritation.[6]
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12][13]
-
Handle in a well-ventilated area or under a fume hood.[13]
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
First Aid:
-
In case of skin contact: Wash off with soap and plenty of water.[14]
-
In case of eye contact: Rinse cautiously with water for several minutes.[13]
-
If swallowed: Rinse mouth with water.[12]
-
In all cases of exposure, seek medical attention.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[13]
-
Recommended storage temperature is between 2-8°C under an inert atmosphere.[15]
Conclusion
4-Chloro-2-(methylsulfonyl)pyrimidine is a highly versatile and valuable reagent in the field of drug discovery and development. Its well-defined reactivity, particularly the potential for regioselective nucleophilic aromatic substitution, allows for the efficient synthesis of a diverse range of complex molecules. Its role as a key building block for kinase inhibitors and other biologically active compounds underscores its importance to medicinal chemists. A thorough understanding of its properties, synthesis, and handling is crucial for its effective and safe utilization in the laboratory.
References
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Wang, Y., et al. (2021). Sulfone Displacement Approach for Large-Scale Synthesis of 4-Chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine. Organic Process Research & Development. Retrieved January 2, 2026, from [Link]
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Krasavin, M., et al. (2011). Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. ResearchGate. Retrieved January 2, 2026, from [Link]
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The Significance of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine in Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 2, 2026, from [Link]
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Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. (2023). ACS Publications. Retrieved January 2, 2026, from [Link]
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4-Chloro-2-(methylsulfonyl)pyrimidine | C5H5ClN2O2S | CID 11148232. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]
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4-chloro-2-(methylsulfonyl)pyrimidine (C5H5ClN2O2S). (n.d.). PubChemLite. Retrieved January 2, 2026, from [Link]
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Al-Ostoot, F. H., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Retrieved January 2, 2026, from [Link]
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Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. (2023). Bioconjugate Chemistry. Retrieved January 2, 2026, from [Link]
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Sun, D., et al. (2018). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Journal of Medicinal Chemistry. Retrieved January 2, 2026, from [Link]
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4-Chloro-6-methanesulfonylpyrimidine | C5H5ClN2O2S | CID 254751. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]
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Brzozowski, Z., et al. (2005). Synthesis, molecular structure, and in vitro antitumor activity of new 4-chloro-2-mercaptobenzenesulfonamide derivatives. European Journal of Medicinal Chemistry. Retrieved January 2, 2026, from [Link]
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Pathak, V., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules. Retrieved January 2, 2026, from [Link]
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Khan, I., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PubMed Central. Retrieved January 2, 2026, from [Link]
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